molecular formula C14H17N5O2S B2843241 (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034619-93-5

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2843241
CAS No.: 2034619-93-5
M. Wt: 319.38
InChI Key: RDKXVJKFBIMNNZ-UHFFFAOYSA-N
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Description

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of thiadiazoles and pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-propyl-1,2,3-thiadiazole with 3-(pyridazin-3-yloxy)pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating under reflux and the use of inert atmospheres to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridazin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazoles: Compounds like 1,3,4-thiadiazole and 1,2,4-thiadiazole share structural similarities.

    Pyrrolidines: Compounds such as pyrrolidine and its derivatives.

Uniqueness

What sets (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics.

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-2-4-11-13(22-18-16-11)14(20)19-8-6-10(9-19)21-12-5-3-7-15-17-12/h3,5,7,10H,2,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKXVJKFBIMNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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